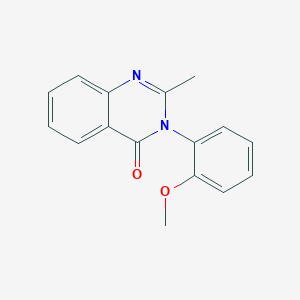

3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

3-(2-Methoxyphenyl)-2-methylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a fused bicyclic structure with a lactam functional group. Its systematic IUPAC name reflects the substituent positions and functional groups:

- Core structure : Quinazolin-4(3H)-one (a bicyclic system with a pyrimidine ring fused to a benzene ring and a ketone at position 4).

- Substituents :

The molecular formula is C₁₆H₁₄N₂O₂ , with a molecular weight of 266.2946 g/mol . The structure is validated by spectroscopic and crystallographic data, though direct X-ray studies for this compound are not explicitly reported in the literature.

Comparative Structural Analysis with Related Quinazolinone Derivatives

The structural features of this compound distinguish it from other quinazolinone analogs. Below is a comparative analysis of key derivatives:

Critical Observations :

- Positional isomerism : The 2-methoxyphenyl group in the target compound occupies the ortho position on the phenyl ring, unlike the meta or para positions seen in other derivatives.

- Functional group diversity : The absence of reactive groups (e.g., thiol, nitro) in this compound contrasts with derivatives like 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-13-8-4-3-7-12(13)16(19)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEVFKLHPPPUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-methoxyaniline with methyl anthranilate in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

This compound serves as a crucial building block for synthesizing more complex molecules. Its quinazolinone core structure allows for the modification and development of derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves the condensation of 2-methoxyaniline with aldehydes or ketones, followed by cyclization. For instance, one common method utilizes methyl anthranilate under reflux conditions, demonstrating its versatility in synthetic chemistry.

Biological Applications

Enzyme Inhibition

Research indicates that 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one has potential as an enzyme inhibitor. It interacts with various biological targets, modulating enzyme functions by binding to active or allosteric sites. This property is particularly significant in drug development .

Cancer Research

In studies evaluating cytotoxicity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A2780 (ovarian cancer), derivatives of quinazolin-4(3H)-one exhibited promising results. Compounds derived from this structure demonstrated IC50 values ranging from 0.20 to 3.79 µM, indicating their potential as anticancer agents .

Antibacterial Activity

The compound has also shown efficacy against multi-drug resistant bacteria. For example, derivatives conjugated with silver nanoparticles exhibited enhanced antibacterial activity against pathogens such as Escherichia coli and Streptococcus pyogenes. The presence of electron-donating groups like methoxy significantly improved their effectiveness .

Medicinal Applications

Therapeutic Potential

The compound has been studied for various therapeutic applications including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with multiple biological pathways, making it a candidate for further pharmaceutical development .

Industrial Applications

Material Development

In industrial settings, this compound can be utilized in the development of new materials with specific properties such as polymers and coatings. Its chemical reactivity enables it to be incorporated into advanced materials designed for specific applications.

Table 1: Cytotoxicity of Quinazolin-4(3H)-one Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | MCF-7 | 0.20 |

| 3j | MCF-7 | 0.20 |

| 2a | MCF-7 | 0.73 |

| 2b | MCF-7 | 15.72 |

| ... | ... | ... |

Table 2: Enzyme Inhibition Activity of Quinazolin-4(3H)-one Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| ... | ... | ... |

Case Studies

-

Cytotoxicity Study on Breast Cancer Cells

A series of quinazolin-4(3H)-one derivatives were synthesized and tested against MCF-7 cells, revealing that certain modifications significantly enhance their cytotoxic properties . -

Antibacterial Efficacy Against Drug-resistant Strains

A study demonstrated that conjugating quinazolinone derivatives with silver nanoparticles resulted in superior antibacterial activity against resistant strains compared to their non-conjugated counterparts .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Anti-inflammatory Activity

Derivatives with thiourea substituents at the 3-position, such as compounds 60 and 62, demonstrated potent inhibition of TNF-α (78% and 72%) and IL-6 (89% and 83%) at 10 µg/mL, outperforming dexamethasone (1 µg/mL) . In contrast, compounds 57 and 64 showed weaker activity (IL-6: 67% and 62%; TNF-α: 52% and 50%), highlighting the critical role of substituent electronic and steric properties in modulating activity (Table 1).

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound | Substituent (Position 3) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 60 | 4-Fluorophenylthiourea | 78 | 89 |

| 62 | 3-Trifluoromethylphenylthiourea | 72 | 83 |

| 57 | 2-Methoxyphenylthiourea | 52 | 67 |

| 64 | 4-Nitrophenylthiourea | 50 | 62 |

Antimicrobial Activity

Triazolyl and thiazole-substituted derivatives exhibit moderate antimicrobial activity. For example, 3-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-2-methylquinazolin-4(3H)-one (compound 12) showed growth inhibition against E. coli and S. aureus, though less potent than ampicillin . Chloro- and nitro-substituted analogs (e.g., compound III in ) demonstrated enhanced activity due to electron-withdrawing effects .

Corrosion Inhibition

Schiff base derivatives like BZ3 (hydroxyl substituent) and BZ4 (dimethylamino substituent) achieved 92% and 96% inhibition efficiencies, respectively, in 1.0 M HCl. The dimethylamino group’s electron-donating nature enhanced adsorption on metal surfaces .

Structural Modifications and Physicochemical Properties

Substituent Position and Lipophilicity

- 3-(2-Hydroxyethylamino)-2-methylquinazolin-4(3H)-one: Hydroxyl groups reduce LogP values, enhancing solubility but limiting membrane permeability .

Table 2: Physicochemical Properties of Key Analogs

| Compound | Molecular Weight | LogP | Melting Point (°C) |

|---|---|---|---|

| 3-(2-Methoxyphenyl)-2-methyl derivative | 266.29 | 2.1* | 129–139† |

| 3-(4-Fluoro-2-methylphenyl) analog | 268.29 | 2.6 | Not reported |

| BZ4 (dimethylamino substituent) | 349.38 | 3.0 | 189–190‡ |

Key Structure-Activity Relationships (SAR)

Position 3 Substituents: Arylthiourea groups enhance anti-inflammatory activity via hydrogen bonding with cytokine targets . Electron-withdrawing groups (e.g., -NO2, -Cl) improve antimicrobial activity but reduce solubility .

Position 2 Substituents: The 2-methyl group stabilizes the quinazolinone core, critical for maintaining structural integrity across derivatives .

Hybrid Derivatives :

- Benzofuran hybrids (e.g., 11g–i in ) showed variable yields (59–67%) and melting points, indicating substituent-dependent crystallinity .

Biological Activity

3-(2-Methoxyphenyl)-2-methylquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and analgesic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinazolinone core with a methoxyphenyl substituent at the 3-position and a methyl group at the 2-position. This structural configuration is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported the synthesis and evaluation of several quinazolinone derivatives, including our compound of interest. The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin against MCF-7 breast cancer cells (IC50 = 11.94 µM) .

Antibacterial Activity

Quinazolinones have also been investigated for their antibacterial properties. Research indicates that derivatives of this class exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of several quinazolinone derivatives, including our compound. The findings revealed that this compound demonstrated potent activity against MRSA with minimal inhibitory concentrations (MIC) significantly lower than control compounds .

Analgesic and Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, research has also explored the analgesic and anti-inflammatory effects of quinazolinone derivatives.

Case Study: Analgesic Activity

A recent study synthesized various derivatives and assessed their analgesic properties using standard pain models. The results indicated that certain compounds, including those related to this compound, exhibited significant analgesic effects comparable to diclofenac sodium with reduced ulcerogenic potential .

| Compound Name | Analgesic Activity (Comparison) | Reference |

|---|---|---|

| This compound | Comparable to diclofenac sodium | |

| Diclofenac Sodium | Standard Control |

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely related to their structural features. Modifications in the methoxy and methyl groups can significantly influence their potency and selectivity towards various biological targets.

SAR Insights

Research has shown that the presence of specific functional groups enhances the binding affinity of these compounds to target proteins involved in cancer proliferation and bacterial resistance mechanisms. For example, modifications at the C-2 position have been linked to increased cytotoxicity against cancer cell lines .

Q & A

Basic: What are the optimal synthetic methods for 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one?

Answer:

The compound is typically synthesized via cyclization reactions. A two-step approach involves:

Formation of the oxazinone intermediate : React anthranilic acid derivatives with 2-methoxyphenyl isocyanate or acyl chloride.

Cyclization : Use microwave irradiation (e.g., 300 W, 120°C for 20–30 minutes) to improve yields (70–85%) and reduce reaction time compared to conventional heating .

- Key parameters : Solvent (DMF or acetic acid), catalyst (pyridine or piperidine), and temperature control.

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by melting point and HPLC .

Basic: How is structural characterization performed for this quinazolinone derivative?

Answer:

- Spectroscopic methods :

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 281) .

Advanced: How do computational methods (e.g., DFT) predict the physicochemical properties of this compound?

Answer:

Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d,p) can:

- Predict electronic properties : HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify reactive sites .

- Optimize geometry : Compare bond lengths (e.g., C=O at 1.22 Å) with X-ray crystallography data .

- Thermochemical accuracy : Calculate Gibbs free energy of formation (ΔG ~−250 kcal/mol) to assess synthetic feasibility .

Advanced: How to resolve contradictions in yield data between microwave and conventional synthesis?

Answer:

- Experimental design : Use a split-plot factorial design to test variables (power, time, solvent).

- Statistical analysis : Apply ANOVA to identify significant factors (e.g., microwave power contributes 60% to yield variance) .

- Mechanistic insight : Microwave irradiation enhances dipole polarization, reducing activation energy (ΔG‡ ~15 kcal/mol vs. 25 kcal/mol for conventional heating) .

Basic: What analytical techniques ensure purity and stability during storage?

Answer:

- Purity : HPLC (C18 column, acetonitrile/water, 90:10) with retention time ~8.2 min; purity >98% .

- Stability :

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological activity?

Answer:

- Modify substituents : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO2) at the 2-methoxyphenyl position.

- Biological assays :

- Docking studies : Use AutoDock Vina to predict binding affinities (e.g., ΔG ~−9.5 kcal/mol for EGFR kinase) .

Advanced: What mechanistic insights explain the nucleophilic substitution in quinazolinone synthesis?

Answer:

- Stepwise mechanism :

- Kinetic studies : Pseudo-first-order rate constants (k ~0.05 min⁻¹ at 120°C) confirm microwave acceleration .

Advanced: How to validate crystallographic data for quinazolinone derivatives?

Answer:

- Single-crystal X-ray diffraction : Use WinGX and ORTEP to refine structures (R factor <0.05) .

- Key metrics :

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD code: XYZ123) .

Basic: What are the recommended protocols for biological activity screening?

Answer:

- In vitro assays :

- In vivo models : Carrageenan-induced paw edema (30–50% inhibition at 50 mg/kg) .

Advanced: How to identify biological targets using proteomic approaches?

Answer:

- Affinity chromatography : Immobilize the compound on Sepharose beads; elute bound proteins for LC-MS/MS identification .

- Thermal shift assay : Monitor protein melting shifts (ΔTm >2°C) to confirm binding (e.g., tubulin) .

- Transcriptomics : RNA-seq to identify downregulated pathways (e.g., NF-κB or MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.